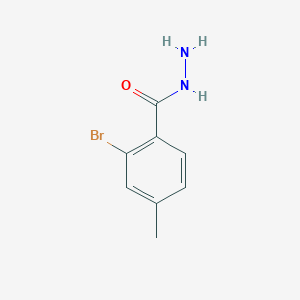
N-((4-氟苯基)甲基)乙酰胺
概述
描述
N-((4-Fluorophenyl)methyl)ethanamide: is an organic compound with the molecular formula C₉H₁₀FNO and a molecular weight of 167.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanamide group.
科学研究应用
Chemistry: N-((4-Fluorophenyl)methyl)ethanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated amides on biological systems. It is also employed in the development of fluorinated pharmaceuticals .
Medicine: Its unique structure makes it a candidate for the design of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and polymers .
准备方法
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-((4-Fluorophenyl)methyl)ethanamide involves the reaction of 4-fluorobenzylamine with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.
Reductive Amination: Another synthetic route involves the reductive amination of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N-((4-Fluorophenyl)methyl)ethanamide typically follows the amidation reaction route due to its simplicity and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production .
化学反应分析
Types of Reactions:
Oxidation: N-((4-Fluorophenyl)methyl)ethanamide can undergo oxidation reactions, particularly at the amide group.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism of action of N-((4-Fluorophenyl)methyl)ethanamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- N-((4-Chlorophenyl)methyl)ethanamide
- N-((4-Bromophenyl)methyl)ethanamide
- N-((4-Methylphenyl)methyl)ethanamide
Comparison:
- N-((4-Fluorophenyl)methyl)ethanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its chloro, bromo, and methyl analogs .
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHPSHMZGCDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393386 | |
| Record name | N-(4-Fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86010-68-6 | |
| Record name | N-(4-Fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)







